1,1,1-Triethyl-2,2,2-trimethyldisilane
Description
1,1,1-Triethyl-2,2,2-trimethyldisilane (C₉H₂₄Si₂) is an unsymmetrical disilane with three ethyl groups on one silicon atom and three methyl groups on the other. Its molecular structure, (C₂H₅)₃Si–Si(CH₃)₃, confers unique steric and electronic properties, making it valuable in regioselective photoreactions. For instance, in photosilylation reactions, this compound introduces silyl groups β to cyano groups in alkenes, with product ratios influenced by substituent bulk (e.g., 1:3 selectivity with 1,1,1-triethyl-2,2,2-trimethyldisilane vs. 1:30 for bulkier analogs) .
Properties
CAS No. |
57080-44-1 |
|---|---|
Molecular Formula |
C9H24Si2 |
Molecular Weight |
188.46 g/mol |
IUPAC Name |
triethyl(trimethylsilyl)silane |
InChI |
InChI=1S/C9H24Si2/c1-7-11(8-2,9-3)10(4,5)6/h7-9H2,1-6H3 |
InChI Key |
YZLWRHAZMBUSRX-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1,1-Triethyl-2,2,2-trimethyldisilane typically involves the reaction of silicon-based precursors with ethyl and methyl reagents under controlled conditions. One common method involves the use of chlorosilanes as starting materials, which react with ethyl and methyl lithium reagents to form the desired disilane compound. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1,1,1-Triethyl-2,2,2-trimethyldisilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler silanes or other reduced silicon species.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common reagents used in these reactions include halogens, alkyl lithium compounds, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1,1,1-Triethyl-2,2,2-trimethyldisilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds. Its reactivity makes it a valuable intermediate in various organic and inorganic synthesis processes.
Medicine: The compound’s unique properties may make it useful in the development of new pharmaceuticals or medical materials.
Industry: It is used in the production of specialty materials, such as high-performance polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1,1,1-Triethyl-2,2,2-trimethyldisilane exerts its effects depends on the specific application. In chemical reactions, the silicon atoms act as reactive centers, facilitating the formation or breaking of bonds with other atoms or molecules. The ethyl and methyl groups can influence the compound’s reactivity and stability, making it suitable for various synthetic applications.
Comparison with Similar Compounds
Structural and Physical Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Key Physical/Chemical Traits |
|---|---|---|---|---|
| 1,1,1-Triethyl-2,2,2-trimethyldisilane | C₉H₂₄Si₂ | 188.45 | Triethyl, Trimethyl | High steric bulk, unsymmetrical |
| 1,1,1-Trichloro-2,2,2-trimethyldisilane | Cl₃Si–Si(CH₃)₃ | 207.63* | Trichloro, Trimethyl | Electron-withdrawing Cl groups |
| 1,1,1-Trimethyl-2,2,2-triphenyldisilane | C₂₁H₂₄Si₂ | 332.59 | Trimethyl, Triphenyl | High molar mass, aromatic steric bulk |
| 1,1,2,2-Tetramethyldisilane | C₄H₁₄Si₂ | 118.33 | Tetramethyl | Symmetrical, low steric hindrance |
| 1,1,2,2-Tetrachloro-1,2-dimethyldisilane | Cl₄Si₂(CH₃)₂ | 228.19* | Tetrachloro, Dimethyl | High reactivity, halogenated |
*Calculated values where direct evidence is unavailable.
Key Observations:
- Steric Effects : The triethyl-trimethyl variant exhibits moderate steric bulk compared to triphenyl analogs (332.59 g/mol) and less bulk than triisopropyl derivatives .
- Symmetry : Symmetrical disilanes like 1,1,2,2-tetramethyldisilane (C₄H₁₄Si₂) show predictable reactivity due to uniform substituents, contrasting with the unsymmetrical target compound .
- Halogenation : Chlorinated disilanes (e.g., Cl₃Si–Si(CH₃)₃) demonstrate higher reactivity in stereospecific silylation of π-allylpalladium complexes due to Cl’s electron-withdrawing nature .
1,1,1-Triethyl-2,2,2-Trimethyldisilane
- Photosilylation : Used in regioselective addition to alkenes, favoring β-position silylation. Product ratios (e.g., 1:3) depend on substituent size .
- Synthetic Utility : Balances reactivity and selectivity, making it suitable for moderate steric demand reactions.
1,1,1-Trichloro-2,2,2-Trimethyldisilane
- Stereospecific Silylation : Reacts with π-allylpalladium complexes to yield optically active allylsilanes with retention of configuration .
1,1,1-Trimethyl-2,2,2-Triphenyldisilane
- Material Science: Potential applications in polymers or composites due to aromatic stability and high molar mass .
1,1,2,2-Tetramethyldisilane
- High-Purity Synthesis : Available in purities up to 99.999%, ideal for precision semiconductor or thin-film deposition processes .
1,1,2,2-Tetrachloro-1,2-Dimethyldisilane
- Halogenation Reactions: Acts as a chlorinating agent in organometallic synthesis, requiring stringent safety protocols due to toxicity .
Comparative Analysis Table: Reactivity and Selectivity
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